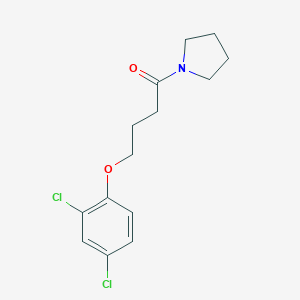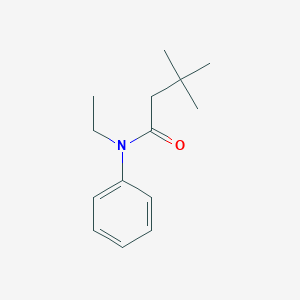![molecular formula C14H9ClO3S B262270 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B262270.png)
6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one, commonly known as CBX, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBX belongs to the family of benzothiazoles and is a potent inhibitor of the protein kinase C (PKC) enzyme.
Mécanisme D'action
CBX exerts its therapeutic effects by inhibiting the 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one enzyme, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is overexpressed in many cancer cells and is involved in the development of inflammation and cardiovascular diseases. CBX inhibits this compound by binding to its regulatory domain, thereby preventing its activation and downstream signaling.
Biochemical and physiological effects:
CBX has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. CBX has also been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation and apoptosis. In animal models, CBX has been shown to reduce tumor growth, inflammation, and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
CBX has several advantages for lab experiments, including its potency, selectivity, and availability. CBX is a potent inhibitor of 6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one and has been shown to be selective for this enzyme, with minimal effects on other kinases. CBX is also commercially available and can be easily synthesized in the lab. However, CBX has several limitations, including its solubility and stability. CBX has low solubility in water, which can limit its use in certain experiments. CBX is also unstable in acidic conditions, which can affect its potency and selectivity.
Orientations Futures
For research on CBX include the development of CBX analogs with improved properties, identification of novel targets for CBX, and investigation of its safety and toxicity.
Méthodes De Synthèse
The synthesis of CBX involves the reaction of 3-chlorobenzyl alcohol with 2-hydroxybenzothiazole in the presence of a base catalyst. The resulting intermediate is then treated with thionyl chloride to form the final product, CBX. The yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
CBX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, CBX has been shown to inhibit the growth of different cancer cell lines, including breast, prostate, and lung cancer cells. CBX has also been shown to reduce inflammation in animal models of arthritis and colitis. In cardiovascular research, CBX has been shown to protect against ischemia-reperfusion injury and reduce blood pressure in hypertensive rats.
Propriétés
Formule moléculaire |
C14H9ClO3S |
|---|---|
Poids moléculaire |
292.7 g/mol |
Nom IUPAC |
6-[(3-chlorophenyl)methoxy]-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C14H9ClO3S/c15-10-3-1-2-9(6-10)8-17-11-4-5-13-12(7-11)18-14(16)19-13/h1-7H,8H2 |
Clé InChI |
FOUWDCCOLQAWOB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)SC(=O)O3 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)SC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)



![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B262238.png)


![4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B262251.png)